molecular formula C22H24ClN3O3S B11125991 N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide

Cat. No.: B11125991
M. Wt: 446.0 g/mol
InChI Key: AENINRMCDVYHBW-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chlorophenyl group, and a spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide typically involves multiple steps, starting with the preparation of the thiazole ring and the spirocyclic structure. The chlorophenyl group is introduced through a substitution reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanamide

InChI

InChI=1S/C22H24ClN3O3S/c23-16-5-3-15(4-6-16)17-14-30-19(25-17)7-11-24-18(27)8-12-26-20(28)13-22(21(26)29)9-1-2-10-22/h3-6,14H,1-2,7-13H2,(H,24,27)

InChI Key

AENINRMCDVYHBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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